2-Methylbenzene-1,3-diamine dihydrochloride
Overview
Description
2-Methylbenzene-1,3-diamine dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of toluene, where two amino groups are attached to the benzene ring at the 2 and 6 positions. This compound is commonly used in various industrial applications, including the production of dyes, pigments, and polyurethane foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,3-diamine dihydrochloride can be synthesized through the reduction of 2,6-dinitrotoluene. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction of the nitro groups to amino groups .
Industrial Production Methods
In industrial settings, the production of 2,6-toluenediamine dihydrochloride often involves the catalytic hydrogenation of 2,6-dinitrotoluene. The process is conducted in large reactors where the reaction conditions, such as temperature, pressure, and hydrogen flow rate, are carefully monitored and controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more stable amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More stable amine derivatives.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
2-Methylbenzene-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is widely used in the production of polyurethane foams and other polymeric materials
Mechanism of Action
The mechanism of action of 2,6-toluenediamine dihydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to act as a weak organic acid also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Toluenediamine: Another isomer of toluenediamine with amino groups at the 2 and 4 positions.
4,4’-Methylenedianiline: A related compound used in the production of polyurethane foams.
Hexamethylenediamine: An aliphatic diamine used in the production of nylon
Uniqueness
2-Methylbenzene-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and applications. Its ability to undergo various chemical reactions and its use in diverse industrial applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methylbenzene-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIJUYQULXUMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2.2ClH, C7H12Cl2N2 | |
Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21123 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
823-40-5 (Parent) | |
Record name | Toluene-2,6-diamine, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481706 | |
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DSSTOX Substance ID |
DTXSID4020404 | |
Record name | 2,6-Diaminotoluene dihydrochloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4020404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-toluenediamine dihydrochloride appears as white microcrystalline solid or light brown solid. Starts to darken in color (decompose) at approximately 437 °F; continues to darken until the melting point (525 °F) at which temperature it is a very dark brown liquid. (NTP, 1992), White or light brown solid; [CAMEO] | |
Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21123 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Toluene-2,6-diamine, dihydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water greater than or equal to 100 mg/mL at 21 °C | |
Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21123 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The substituted-benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification. | |
Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |
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Color/Form |
White microcrystalline material | |
CAS No. |
15481-70-6 | |
Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21123 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Toluene-2,6-diamine, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481706 | |
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Record name | 2,6-Diaminotoluene dihydrochloride | |
Source | EPA DSSTox | |
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Record name | 2-methylbenzene-1,3-diamine dihydrochloride | |
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Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
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Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
525 °F (Decomposes) (NTP, 1992), 274 °C | |
Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21123 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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